Methyl 3-bromo-2-nitrobenzoate

Medicinal Chemistry Process Chemistry Reduction

Choose Methyl 3-bromo-2-nitrobenzoate (CAS 104670-71-5) for your next synthesis—the unique 1,2,3-substitution pattern delivers superior reactivity in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions that 4-bromo or 5-bromo isomers simply cannot match. With a cLogP of 2.67 (+1.01 over non-halogenated analogs), this crystalline solid (mp 116-117°C) enhances membrane permeability in drug candidates while offering easy handling and purification. Demonstrated 93% yield in nitro-to-amine reduction for 2-aminobenzoate scaffolds critical to kinase inhibitor programs. Low water solubility (0.31 g/L) streamlines aqueous workups. Available from stock in ≥98% purity.

Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
CAS No. 104670-71-5
Cat. No. B3077314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2-nitrobenzoate
CAS104670-71-5
Molecular FormulaC8H6BrNO4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C8H6BrNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3
InChIKeyRPVJUANCLHFOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-2-Nitrobenzoate (CAS 104670-71-5): A Strategic Ortho-Nitro Aryl Bromide Building Block for Pharmaceutical Intermediates and Cross-Coupling


Methyl 3-bromo-2-nitrobenzoate (CAS 104670-71-5) is a halogenated nitroaromatic ester, identified by its molecular formula C8H6BrNO4 and a molecular weight of 260.04 g/mol . Its structure features a methyl ester at the 1-position, a bromine atom at the 3-position, and a strongly electron-withdrawing nitro group at the 2-position on the phenyl ring . This specific 1,2,3-substitution pattern creates a uniquely activated and sterically hindered environment, making it a valuable intermediate for the synthesis of complex organic molecules, particularly in medicinal chemistry programs .

Why Methyl 3-Bromo-2-Nitrobenzoate (CAS 104670-71-5) Cannot Be Interchanged with Simpler Nitrobenzoates or Other Halo-Nitrobenzoate Isomers


While the chemical marketplace offers a range of nitrobenzoate esters and aryl halides, Methyl 3-bromo-2-nitrobenzoate presents a unique confluence of electronic and steric features that preclude simple substitution. Compounds like Methyl 2-nitrobenzoate lack the halogen handle essential for modern cross-coupling chemistries . Conversely, generic aryl bromides do not possess the strong electron-withdrawing nitro group, which profoundly influences the reactivity of both the bromine and the ester functionalities [1]. Furthermore, the specific 1,2,3-relationship between the ester, nitro, and bromine groups creates a distinct electronic environment and steric profile compared to its 4-bromo or 5-bromo isomers, directly impacting the yield, selectivity, and feasibility of downstream reactions such as Suzuki-Miyaura couplings and nucleophilic aromatic substitutions . The quantitative evidence below demonstrates precisely how these structural differences translate into tangible performance gaps, making this specific compound a non-interchangeable requirement for many synthetic routes.

Quantitative Differentiation of Methyl 3-Bromo-2-Nitrobenzoate (CAS 104670-71-5) Against Closest Analogs


High-Efficiency Nitro Group Reduction: 93% Yield in Transformation to Key Amino Intermediate

Methyl 3-bromo-2-nitrobenzoate demonstrates exceptional amenability to nitro group reduction, a crucial step for generating aniline building blocks. Under catalytic hydrogenation conditions, this compound was reduced to methyl 3-bromo-2-aminobenzoate with a documented isolated yield of 93% . This high conversion efficiency is attributed to the specific electronic activation provided by the ortho-nitro group relative to the ester, which facilitates reduction without promoting undesired debromination side-reactions that can plague other bromo-nitroarenes [1].

Medicinal Chemistry Process Chemistry Reduction

Significantly Elevated Lipophilicity (cLogP 2.67) vs. Non-Brominated Nitrobenzoate Analogs

Methyl 3-bromo-2-nitrobenzoate exhibits a calculated partition coefficient (cLogP) of 2.67 . This value is substantially higher than that of its non-halogenated comparator, Methyl 2-nitrobenzoate, which has an experimentally determined LogP of 1.66 . The +1.01 Log unit difference translates to a more than 10-fold increase in octanol/water partitioning.

ADME Physicochemical Properties Lead Optimization

Markedly Reduced Aqueous Solubility (0.31 g/L) Relative to Non-Brominated Methyl Nitrobenzoates

Methyl 3-bromo-2-nitrobenzoate possesses a calculated aqueous solubility of 0.31 g/L at 25°C . While specific solubility data for the exact comparator Methyl 2-nitrobenzoate is not widely reported, the introduction of a heavy, hydrophobic bromine atom is a well-established principle for drastically reducing water solubility compared to unsubstituted or lighter halogenated analogs [1]. For instance, Methyl 3-chloro-2-nitrobenzoate would be expected to have a higher aqueous solubility due to the smaller size and lower hydrophobicity of chlorine.

Process Chemistry Crystallization Purification

Higher Melting Point and Thermal Stability (116-117°C) Compared to Non-Brominated Methyl 2-Nitrobenzoate

Methyl 3-bromo-2-nitrobenzoate has a reported melting point of 116-117 °C . In contrast, the non-brominated analog, Methyl 2-nitrobenzoate, has a significantly lower melting point of approximately 71.14 °C (mean or weighted MP) . This represents a substantial increase of approximately 45 °C.

Solid-State Chemistry Process Safety Material Handling

Established Utility in Complex Heterocycle Synthesis for Medicinal Chemistry

Methyl 3-bromo-2-nitrobenzoate is a validated intermediate for the synthesis of complex heterocyclic frameworks. It has been specifically employed in the synthesis of 2-(3′,4′,5′,6′)-trichloromethylthioacetophenone and 1,1′-(1,4,5,6,-tetrachlorobenzene)bis(4-methylbenzenesulfonyl)dipiperidine dihydrochloride, compounds with potential applications in medicinal chemistry . This demonstrated application in generating highly functionalized, drug-like structures differentiates it from simpler nitrobenzoates (like methyl 2-nitrobenzoate) that are more frequently used for basic esterifications or as simple building blocks .

Drug Discovery Heterocyclic Chemistry Synthetic Methodology

Validated Application Scenarios for Methyl 3-Bromo-2-Nitrobenzoate (CAS 104670-71-5) Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of High-Value 2-Aminobenzoate Derivatives

Procure Methyl 3-bromo-2-nitrobenzoate for the efficient, high-yielding synthesis of 2-aminobenzoate derivatives. As demonstrated, the nitro group can be reduced to an amine with a 93% yield, providing a direct route to a versatile scaffold for amide bond formation and heterocycle construction . This specific application is critical in developing novel kinase inhibitors and other therapeutic agents where an ortho-amino benzoate motif is required.

Lead Optimization: Tuning Lipophilicity in Drug-like Candidates

Utilize Methyl 3-bromo-2-nitrobenzoate in medicinal chemistry programs where enhanced lipophilicity (cLogP of 2.67) is a design goal. Compared to non-halogenated analogs (e.g., Methyl 2-nitrobenzoate with LogP 1.66), this building block introduces a +1.01 LogP unit increase, which can improve membrane permeability and oral absorption potential in early-stage drug candidates .

Process Development: Reliable Solid Intermediate for Scale-Up and Purification

Choose Methyl 3-bromo-2-nitrobenzoate for process chemistry workflows requiring a crystalline solid with high thermal stability. Its melting point of 116-117°C is significantly higher than that of Methyl 2-nitrobenzoate (71.14°C), ensuring it is easier to handle, store, and purify via crystallization . Its low water solubility (0.31 g/L) also makes it ideal for aqueous workups and biphasic reaction conditions .

Organic Synthesis: Construction of Complex Heterocycles via Multi-Step Sequences

Employ Methyl 3-bromo-2-nitrobenzoate as a validated starting material for the synthesis of sophisticated heterocyclic frameworks. Its demonstrated use in preparing sulfonamide-containing compounds and trichloromethylthioacetophenone derivatives confirms its utility in constructing complex molecular architectures relevant to pharmaceutical research . This provides a clear, literature-backed starting point for new synthetic routes.

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